molecular formula C9H9BF2O4 B14042200 (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid

Cat. No.: B14042200
M. Wt: 229.98 g/mol
InChI Key: UWDSRMRVCWBPSB-UHFFFAOYSA-N
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Description

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid typically involves the reaction of 4-iodo-2,3-difluorobenzoic acid ethyl ester with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through crystallization and further purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or DMF).

    Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Homolytic Aromatic Substitution: Radical initiators such as AIBN (azobisisobutyronitrile) and solvents like benzene or toluene.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidative Hydroxylation: Phenols.

    Homolytic Aromatic Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and difluoro substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H9BF2O4

Molecular Weight

229.98 g/mol

IUPAC Name

(4-ethoxycarbonyl-2,3-difluorophenyl)boronic acid

InChI

InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-4-6(10(14)15)8(12)7(5)11/h3-4,14-15H,2H2,1H3

InChI Key

UWDSRMRVCWBPSB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)OCC)F)F)(O)O

Origin of Product

United States

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